molecular formula C25H34N2O3S B4564749 3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide

3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide

Cat. No.: B4564749
M. Wt: 442.6 g/mol
InChI Key: KLZUXQKRPBZWLZ-UHFFFAOYSA-N
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Description

The compound “3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide” is a complex organic molecule. It contains a propanamide group, which is a common functional group in many pharmaceuticals. The molecule also contains a sulfonyl group attached to a cyclohexylamino group and a phenyl ring, which could potentially contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the compound having a higher boiling point due to the possibility of hydrogen bonding .

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical studies have been conducted on compounds with similar structural features, focusing on their steric energy, potential energy, and excited state properties. For example, quantum chemical studies on bicalutamide, a drug with a somewhat similar sulfonamide structure, evaluated its steric energy and favorable conformation for blocking androgen receptors in prostate cancer tissues (Otuokere & Amaku, 2015).

Synthesis and Photophysical Properties

Sulfonato-Salen-type ligands derived from different diamines, including structures incorporating sulfonamide groups, have been synthesized and studied for their UV/Vis-absorption and fluorescence properties. These compounds exhibit strong fluorescence and can serve as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).

Antibacterial and Antifungal Properties

Functionally substituted cyclohexane derivatives, including those with sulfonamide moieties, have been explored as potential antimicrobial agents. These compounds have shown promising antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi (Shoaib, 2019).

Insecticidal Activity

The discovery of sulfoxaflor, a novel insecticide, resulted from investigating the sulfoximine functional group. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests without cross-resistance with neonicotinoids. This reflects the unique structure of sulfoximines compared with other insecticides (Zhu et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its properties and reactivity .

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(2,6-diethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3S/c1-3-20-9-8-10-21(4-2)25(20)26-24(28)18-15-19-13-16-23(17-14-19)31(29,30)27-22-11-6-5-7-12-22/h8-10,13-14,16-17,22,27H,3-7,11-12,15,18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZUXQKRPBZWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide
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3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2,6-diethylphenyl)propanamide

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